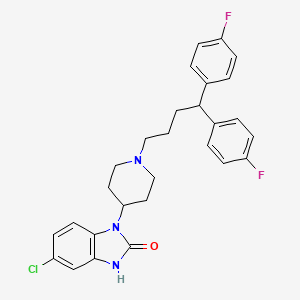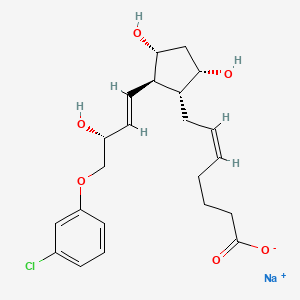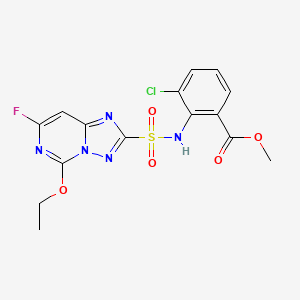
Colistina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Colistin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic polypeptides.
Biology: Employed in research on bacterial cell membrane interactions and mechanisms of antibiotic resistance.
Medicine: Utilized in the development of new antibiotics and as a treatment for multidrug-resistant infections.
Industry: Applied in the formulation of veterinary medicines and as a preservative in certain industrial processes .
Mecanismo De Acción
Target of Action
Colistin A, also known as Polymyxin E1, primarily targets the bacterial cell membrane of Gram-negative bacteria . The primary targets are the phosphates of lipid A on the bacterial outer membrane .
Mode of Action
Colistin A acts as a surface active agent, penetrating and disrupting the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . It competitively displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .
Biochemical Pathways
Colistin A disrupts the bacterial cell membrane, causing lethality . Its antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . This leads to the insertion of the polymyxin molecule into the membrane .
Pharmacokinetics
Colistin A is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The result of Colistin A’s action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death . This effect is bactericidal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Colistin A. For example, the prevalence of colistin resistance is higher in certain regions of the world . The resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . A plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin .
Análisis Bioquímico
Biochemical Properties
Colistin A interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Cellular Effects
Colistin A has a strong affinity to bind to the lipopolysaccharide (LPS) of Gram-negative bacilli . The lipid A plays a crucial role in bacterial permeability and exchange with the cell exterior . The intracellular accumulation of Colistin A induces mitochondrial and endoplasmic reticulum stress, leading to toxic cellular effects . This mechanism leads to cellular lysis and acute tubular necrosis .
Molecular Mechanism
Colistin A is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Temporal Effects in Laboratory Settings
The emergence of Colistin A resistance in various geographic regions results from the high administration of Colistin A in clinical and veterinary settings . Colistin A resistance in E. coli occurs via multiple chromosomal mutations and plasmid-mediated mechanisms .
Dosage Effects in Animal Models
The need for higher doses of Colistin A to achieve adequate concentrations for therapeutic effect raises concerns around the consequent further increase in nephrotoxicity . In animal models, Colistin A stimulated immune responses through increased inflammatory cell infiltration and the presence of lymphocytes, indicating potential immunomodulatory effects .
Metabolic Pathways
Colistin A is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, Colistin A passes through physiological membranes poorly and is mainly distributed within the extracellular space .
Transport and Distribution
Colistin A is a surface active agent which penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Subcellular Localization
In human lung epithelial A549 cells, Colistin A was found to co-localize with early endosomes, lysosomes, and ubiquitin at 24 hours . Significantly increased lysosomal activity and the autophagic protein LC3A were observed after 0.5 and 1.0 mM Colistin A treatment at 24 hours . Colistin A also significantly co-localized with mitochondria and led to the alteration of mitochondrial morphology from filamentous to fragmented form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Colistin A is synthesized through a complex process involving the fermentation of Bacillus colistinus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods: Industrial production of Colistin A involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation process is optimized for maximum yield, and the purification steps are designed to ensure high purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Colistin A undergoes several chemical reactions, including:
Oxidation: Colistin A can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of Colistin A, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of Colistin A, which may have different levels of antibacterial activity and toxicity .
Comparación Con Compuestos Similares
Polymyxin B: Similar in structure and function to Colistin A but has different pharmacokinetics and pharmacodynamics.
Colistin B: Another variant of polymyxin E, with slightly different activity and toxicity profiles.
Polymyxin E2: Another component of the polymyxin E complex, often used in combination with Colistin A.
Uniqueness of Colistin A: Colistin A is unique due to its specific structure, which allows it to effectively target and disrupt the bacterial cell membrane. Its ability to act as a last-resort antibiotic for multidrug-resistant infections makes it a critical component in the fight against antibiotic resistance .
Propiedades
Número CAS |
7722-44-3 |
|---|---|
Fórmula molecular |
C53H100N16O13 |
Peso molecular |
1169.5 g/mol |
Nombre IUPAC |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
InChI |
InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1 |
Clave InChI |
XDJYMJULXQKGMM-BZUHZWDSSA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
SMILES isomérico |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
SMILES canónico |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
Apariencia |
Solid powder |
| 7722-44-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Colistin A; Colistin IV; Polymixin E1; Polymyxin E1; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















